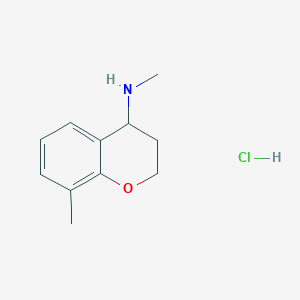

N,8-Dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride

Description

Properties

IUPAC Name |

N,8-dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-8-4-3-5-9-10(12-2)6-7-13-11(8)9;/h3-5,10,12H,6-7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUKRNARYKKRGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(CCO2)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,8-Dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride typically involves the reaction of 2,2-dimethyl-3,4-dihydro-2H-chromen-4-ylamine with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N,8-Dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of substituted chromene compounds .

Scientific Research Applications

N,8-Dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N,8-Dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation, but it is believed that the compound can influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between N,8-dimethyl-3,4-dihydro-2H-chromen-4-amine; hydrochloride and related compounds:

Substituent Effects on Physicochemical Properties

- Lipophilicity: The dual methyl groups (N-Me and 8-Me) in the target compound increase lipophilicity compared to analogs with single methyl or halogen substituents .

- Steric Effects :

- Bulky substituents like 6-isopropyl () or 7,8-dimethyl () may hinder interactions with biological targets, whereas smaller groups (e.g., 8-Me) balance lipophilicity and steric accessibility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing N,8-Dimethyl-3,4-dihydro-2H-chromen-4-amine hydrochloride with high purity?

- Methodology : The compound is typically synthesized via cyclization of a substituted chromene precursor under controlled conditions. Key steps include:

- Precursor preparation : Starting with 8-methylchromen-4-one, introduce an amine group via reductive amination using sodium cyanoborohydride or catalytic hydrogenation .

- Salt formation : React the free base with hydrochloric acid in anhydrous ethanol to form the hydrochloride salt, ensuring stoichiometric equivalence for high yield .

- Purification : Use recrystallization (e.g., ethanol/water mixture) or column chromatography (silica gel, chloroform/methanol eluent) to isolate the pure product. Monitor purity via TLC (Rf ~0.5 in 9:1 CHCl₃:MeOH) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical techniques :

- NMR spectroscopy : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 6.8–7.2 (aromatic protons), δ 4.1–4.3 (C4-amine proton), and δ 2.2 (N-methyl singlet). ¹³C NMR confirms the chromen backbone and methyl groups .

- HPLC : Use a C18 column (70:30 water/acetonitrile + 0.1% TFA) with UV detection at 254 nm. Purity >98% is ideal for pharmacological studies .

- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 195.2 (free base) and [M+Cl]⁻ at m/z 231.7 (hydrochloride) .

Q. What solubility and storage conditions are optimal for this compound?

- Solubility : Soluble in polar solvents (water, DMSO, ethanol) due to the hydrochloride salt. Aqueous solubility is ~50 mg/mL at 25°C. For in vitro studies, prepare stock solutions in DMSO (10 mM) .

- Storage : Store at 4°C in airtight, light-protected containers to prevent hydrolysis. Long-term stability (>6 months) requires desiccation (silica gel) .

Advanced Research Questions

Q. How does stereochemistry at the 4-position influence pharmacological activity?

- Key findings :

- The (4R)-enantiomer exhibits higher binding affinity to serotonin receptors (e.g., 5-HT₁A, Ki = 120 nM) compared to the (4S)-form (Ki = 450 nM), based on molecular docking and radioligand assays .

- Experimental design : Synthesize enantiomers via chiral resolution (e.g., using tartaric acid derivatives) and compare activity in receptor-binding assays. Circular dichroism (CD) confirms enantiomeric purity .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Case example : Discrepancies in IC₅₀ values for MAO-B inhibition (5–50 μM across studies) may arise from:

- Purity variations : Impurities (e.g., residual solvents) can artifactually modulate enzyme activity. Validate via HPLC-MS .

- Assay conditions : Adjust pH (7.4 vs. 6.8) or temperature (25°C vs. 37°C) to mimic physiological environments. Use standardized protocols (e.g., Amplex Red assay) .

Q. How to design stability studies under varying pH and temperature?

- Methodology :

- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC .

- Kinetic analysis : Calculate degradation rate constants (k) using first-order kinetics. Activation energy (Ea) is derived from Arrhenius plots for shelf-life prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.